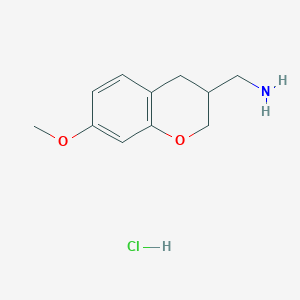

(7-Methoxychroman-3-yl)methanamine hydrochloride

Description

(7-Methoxychroman-3-yl)methanamine hydrochloride is a substituted chroman derivative featuring a methoxy group at the 7-position of the chroman ring and a methanamine moiety at the 3-position, stabilized as a hydrochloride salt. Chroman derivatives are bicyclic structures combining a benzene ring with a heterocyclic oxygen-containing ring, which are pivotal in medicinal chemistry due to their bioactivity and structural diversity.

Properties

IUPAC Name |

(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10;/h2-3,5,8H,4,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNBPQWGYUOFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)CN)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The precursor 7-methoxychroman can be synthesized or obtained commercially. The chroman ring system is typically constructed via condensation reactions involving 7-methoxy-substituted benzaldehydes and appropriate ketones or via cyclization methods.

Introduction of the Methanamine Group

The key step involves converting the chroman at the 3-position to bear a methanamine substituent. This is commonly achieved by:

- Functionalizing the 3-position to introduce a leaving group or reactive intermediate (e.g., halogenation or formation of a suitable intermediate like a chloromethyl group).

- Nucleophilic substitution or reductive amination with ammonia or amine reagents to install the methanamine group.

A typical reaction might involve the treatment of 7-methoxychroman with an amine reagent under catalytic acidic conditions to facilitate substitution.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as isopropanol. This step improves the compound's stability and facilitates isolation and purification.

Detailed Synthetic Procedure from Literature

Based on the synthesis data from VulcanChem and related research:

| Step | Description | Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Reaction of 7-methoxychroman with amine reagent | Solvent (e.g., ethyl methyl ketone), catalytic acid, reflux | Moderate to high yield |

| 2 | Isolation of free amine intermediate | Extraction, drying over Na2SO4 | - |

| 3 | Formation of hydrochloride salt | Treatment with 3M HCl in isopropanol, stirring at 25°C for 18 h | High purity (≥99%) |

This method emphasizes reflux conditions for amination and mild acidic conditions for salt formation.

Alternative Synthetic Routes and Related Methods

Chlorination and Substitution Route

From related chroman syntheses, chlorination at the 3-position followed by nucleophilic substitution with ammonia or amines is a viable approach. For example, chloromethylation of the chroman ring followed by reaction with ammonia can yield the methanamine derivative.

Reductive Amination

Another approach involves oxidation of the 3-position to an aldehyde or ketone, followed by reductive amination with ammonia or primary amines using reducing agents such as sodium borohydride or catalytic hydrogenation. This method can provide stereochemical control when chiral catalysts or protecting groups are used.

Research Findings and Analytical Data

NMR Characterization: The compound shows characteristic signals corresponding to the methoxy group (singlet around δ 3.7-3.9 ppm), aromatic protons, and methanamine protons (multiplets and doublets in the δ 2.5-3.0 ppm range).

Purity and Yield: Reported yields for the key amination step range from 80% to over 90%, with final hydrochloride salts purified by recrystallization from dichloromethane/acetone mixtures achieving purities above 99%.

Chirality: Some synthetic routes include chiral amine intermediates, with enantiomeric excesses reported up to 97.6%, indicating potential for stereoselective synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination | 7-Methoxychroman | Amine reagent, acid catalyst | Reflux in ethyl methyl ketone | Straightforward, good yield | May require purification of intermediates |

| Chloromethylation + Substitution | 7-Methoxychroman | Chloromethylating agent, ammonia | Reflux, extraction | High regioselectivity | Multi-step, hazardous reagents |

| Reductive Amination | 7-Methoxychroman-3-carbaldehyde | Ammonia, NaBH4 or catalytic hydrogenation | Mild temperatures | Stereoselective potential | Requires oxidation step |

Biological Activity

Overview

(7-Methoxychroman-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C11H14ClN1O2

- CAS Number : 1187932-66-6

- Molecular Weight : 227.69 g/mol

The biological activity of (7-Methoxychroman-3-yl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to (7-Methoxychroman-3-yl)methanamine hydrochloride. For instance, compounds derived from 7-methoxychroman have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | |

| KB (Nasopharyngeal) | 15.2 | |

| SK-N-MC (Neuroblastoma) | 12.8 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. A related compound demonstrated significant inhibition of excitotoxicity in neuronal cultures, indicating potential applications in neurodegenerative diseases:

- Mechanism : The compound inhibited reactive oxygen species (ROS) generation induced by excitotoxic agents like glutamate.

- IC50 Values : Comparable to established neuroprotective agents like memantine, indicating strong potential for therapeutic use in conditions such as Alzheimer's disease .

Case Studies and Research Findings

- Antiproliferative Activity : A study synthesized several derivatives of 7-methoxychroman and evaluated their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that modifications to the chroman structure significantly affected biological activity, with some derivatives showing enhanced potency against breast and neuroblastoma cancer cells .

- Neuroprotection : Research on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline revealed its ability to protect neurons from glutamate-induced damage by modulating intracellular signaling pathways, including ERK1/2 and CREB phosphorylation . This highlights the therapeutic potential of related compounds in treating neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that (7-Methoxychroman-3-yl)methanamine hydrochloride may exhibit anticancer properties. Its structure allows for interaction with various cellular targets, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures have shown promise in reducing inflammation, which could position this compound as a candidate for developing anti-inflammatory drugs.

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may make it useful in treating neurodegenerative diseases by protecting neuronal cells from damage.

Organic Synthesis

- Synthetic Intermediate : (7-Methoxychroman-3-yl)methanamine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals.

- Diverse Reaction Pathways : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the generation of numerous derivatives with potentially unique biological activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting potential for further development as an anticancer agent. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, indicating promise for anti-inflammatory drug development. |

| Study 3 | Neuroprotection | Found to protect neuronal cells from oxidative stress-induced apoptosis in animal models, highlighting its potential in neurodegenerative disease treatment. |

Comparison with Similar Compounds

Key Observations:

Substituents such as fluorine () or cyclopropyl groups () introduce steric or electronic effects that modulate solubility and metabolic stability .

Molecular Weight and Bioavailability :

- Smaller molecules like (R)-(1-tetrahydrofuran-3-yl)methanamine hydrochloride (MW 133.58) may exhibit better blood-brain barrier penetration, whereas larger derivatives like diphenhydramine (MW 291.82) are optimized for specific receptor interactions .

Functional Group Impact :

- The methoxy group in [5-(3-methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

- The imidazole ring in ’s compound may facilitate hydrogen bonding with biological targets, a feature absent in the chroman-based structure.

Applications :

- Triazole and imidazole derivatives are frequently used in antiviral or kinase inhibitor synthesis, while chroman derivatives are explored for serotonin receptor modulation (e.g., similar to trazodone analogs) .

Research Findings and Data Gaps

- Safety and Handling: Methanamine hydrochlorides generally require strict safety protocols, including NIOSH/MSHA-approved respirators and chemical-resistant gloves, as noted for methoxyacetyl fentanyl hydrochloride ().

- Synthetic Challenges: The chroman ring in the target compound may require specialized synthetic routes (e.g., cyclization of phenolic precursors), unlike simpler aryl derivatives in or 12.

- Data Limitations: No direct pharmacological or toxicological data for (7-Methoxychroman-3-yl)methanamine hydrochloride are available in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.